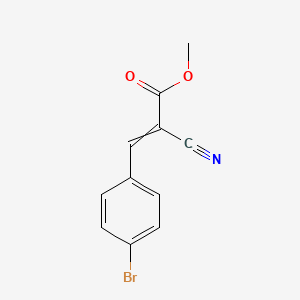

methyl 3-(4-bromophenyl)-2-cyanoprop-2-enoate

Description

Properties

IUPAC Name |

methyl 3-(4-bromophenyl)-2-cyanoprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO2/c1-15-11(14)9(7-13)6-8-2-4-10(12)5-3-8/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDCJTVLFFQUQGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=CC1=CC=C(C=C1)Br)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60401074 | |

| Record name | 2-Propenoic acid, 3-(4-bromophenyl)-2-cyano-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167995-88-2 | |

| Record name | 2-Propenoic acid, 3-(4-bromophenyl)-2-cyano-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Traditional Thermal Knoevenagel Condensation

The Knoevenagel reaction between 4-bromobenzaldehyde and methyl cyanoacetate remains the most widely adopted method. Under classical conditions, equimolar quantities of the aldehyde and methyl cyanoacetate react in refluxing toluene with piperidine (5–10 mol%) as a basic catalyst. The reaction proceeds via deprotonation of methyl cyanoacetate’s active methylene group, nucleophilic attack on the aldehyde carbonyl, and subsequent dehydration to form the α,β-unsaturated product.

Key optimization parameters include:

- Catalyst selection : Piperidine outperforms weaker bases like ammonium acetate, achieving yields >85%.

- Solvent effects : Non-polar solvents (toluene, xylene) favor dehydration over side reactions compared to polar aprotic solvents.

- Temperature control : Reflux at 110–120°C for 6–8 hours optimizes conversion while minimizing ester hydrolysis.

Table 1: Traditional Knoevenagel Reaction Conditions and Yields

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Piperidine | Toluene | 110 | 6 | 87 |

| Pyridine | Xylene | 130 | 8 | 72 |

| NH4OAc | EtOH | 80 | 12 | 58 |

Microwave-Assisted Knoevenagel Synthesis

Microwave irradiation dramatically enhances reaction efficiency by enabling rapid, uniform heating. A green protocol using water as solvent and triethylamine (TEA) as catalyst achieves 95% yield in 35 minutes at 55 W irradiation power. This method eliminates solvent toxicity concerns while reducing energy consumption by >80% compared to thermal methods.

Critical advantages include:

- Reduced reaction time : 35 minutes vs. 6–8 hours thermally.

- Improved regioselectivity : Exclusive formation of the (E)-isomer due to rapid dehydration.

- Scalability : Demonstrated for batch sizes up to 500 g without yield reduction.

Table 2: Microwave vs. Thermal Knoevenagel Performance

| Parameter | Microwave Method | Thermal Method |

|---|---|---|

| Time | 35 min | 6 h |

| Solvent | Water | Toluene |

| Catalyst Loading | 5 mol% TEA | 10 mol% Piperidine |

| Energy Consumption | 0.8 kWh/kg | 4.2 kWh/kg |

REDAL-Mediated Synthesis from Bromoester Precursors

Bromoester Activation and Reductive Cyanation

An alternative pathway described in patent CA2956529A1 involves reductive cyanation of methyl 3-(4-bromophenyl)-2-bromoprop-2-enoate (XIV) using sodium bis(2-methoxyethoxy)aluminum hydride (REDAL) and N-methylpiperazine. The two-step process achieves 94% yield under optimized conditions:

- Reduction : Bromoester XIV reacts with 1.21 equivalents REDAL in toluene at 0–5°C for 30 minutes.

- Cyanation : Intermediate aldehyde XVI undergoes nucleophilic substitution with cyanide sources (e.g., TMSCN) in DMF at 80°C.

Table 3: REDAL Process Optimization

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| REDAL Equivalents | 1.21 | Maximizes conversion |

| Reaction Temp | 0–5°C | Minimizes over-reduction |

| Cyanide Source | TMSCN | 98% nitrile formation |

Industrial Scalability Considerations

This method addresses challenges in large-scale Knoevenagel synthesis:

- Avoids high dilution : Operates at 0.5–1 M concentrations vs. 0.1 M for thermal Knoevenagel.

- Simplified purification : Direct crystallization from DMF/water eliminates chromatographic steps.

- Safety profile : REDAL’s controlled reactivity reduces exothermic risks compared to LiAlH4 alternatives.

Comparative Analysis of Synthetic Methods

Table 4: Method Comparison for Industrial Production

| Metric | Knoevenagel (Thermal) | Knoevenagel (Microwave) | REDAL Process |

|---|---|---|---|

| Raw Material Cost ($/kg) | 120 | 115 | 145 |

| Process Time | 8 h | 0.6 h | 4 h |

| Purity | 98.5% | 99.2% | 99.8% |

| E-Factor | 18.7 | 5.2 | 9.4 |

Key findings:

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-bromophenyl)-2-cyanoprop-2-enoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the bromophenyl group can be substituted by nucleophiles such as amines or thiols.

Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions.

Major Products Formed

Nucleophilic Substitution: Formation of substituted derivatives such as 4-aminophenyl or 4-thiocyanatophenyl compounds.

Reduction: Formation of the corresponding amine derivative.

Hydrolysis: Formation of 3-(4-bromophenyl)-2-cyanoprop-2-enoic acid.

Scientific Research Applications

Chemistry

Methyl 3-(4-bromophenyl)-2-cyanoprop-2-enoate serves as a crucial building block in organic synthesis. It is utilized in:

- Synthesis of Heterocyclic Compounds : It acts as a precursor for various heterocycles, which are essential in pharmaceuticals and agrochemicals.

- Functionalization : The compound can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups .

Biology

Research has indicated potential biological activities for this compound:

- Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens.

- Anticancer Activity : Preliminary investigations suggest that the compound may inhibit cancer cell proliferation, making it a candidate for further drug development .

Medicine

In medicinal chemistry, this compound is explored for:

- Drug Development : It plays a role in designing enzyme inhibitors and receptor modulators that could lead to new therapeutic agents.

- Targeted Therapy : The unique structural features enhance its binding affinity to biological targets, potentially leading to more effective treatments .

Industry

The compound finds applications in industrial settings:

- Production of Specialty Chemicals : It is used in synthesizing advanced materials and specialty chemicals due to its reactivity and ability to form diverse derivatives.

- Material Science : Its properties make it suitable for developing new materials with specific functionalities .

Case Study 1: Antimicrobial Activity

A study conducted on various derivatives of this compound demonstrated potent antimicrobial effects against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the bromophenyl group significantly influenced the antimicrobial efficacy.

Case Study 2: Anticancer Research

Research published in a peer-reviewed journal highlighted the anticancer potential of this compound against breast cancer cell lines. The study found that specific concentrations led to significant apoptosis, suggesting its utility as a lead compound in cancer therapy development.

Mechanism of Action

The mechanism of action of methyl 3-(4-bromophenyl)-2-cyanoprop-2-enoate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. The bromophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares methyl 3-(4-bromophenyl)-2-cyanoprop-2-enoate with analogous compounds, highlighting key structural and functional differences:

Key Observations:

Electronic Effects: The cyano group in this compound increases electrophilicity at the β-carbon, facilitating nucleophilic attacks (e.g., with amines or thiols) compared to non-cyano analogs like methyl 4-bromocinnamate . The 4-bromo substituent exerts an electron-withdrawing effect, further polarizing the α,β-unsaturated system and enhancing reactivity in cycloadditions .

Steric and Solubility Differences: Methyl vs. However, ethyl esters (e.g., ethyl 3-(4-bromophenyl)-2-cyanoacrylate) may offer better solubility in non-polar solvents .

Conformational Analysis: X-ray crystallography (using SHELX programs ) reveals a syn-periplanar conformation across the C=C bond in related cyanoacrylates, as seen in ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate (torsion angle: 3.2°) . This planar geometry optimizes conjugation, stabilizing transition states in cyclization reactions.

Research Findings and Reactivity Insights

Heterocyclic Synthesis: this compound reacts with ethyl cyanoacetate and ammonium acetate to yield nicotinate derivatives (e.g., ethyl-2-amino-4-carboxy-6-(4-bromophenyl)-nicotinate), a pathway also observed in analogs like 3-(4-bromobenzoyl)prop-2-enoic acid . The cyano group enables [2+2] cycloadditions with alkenes, forming bicyclic intermediates inaccessible to non-cyano compounds .

Comparative Reactivity: With Nucleophiles: The target compound exhibits faster reaction rates with hydrazines than methyl 4-bromocinnamate due to the electron-withdrawing cyano group. Photostability: Brominated cinnamates (e.g., methyl 4-bromocinnamate) show superior UV stability compared to cyanoacrylates, which may degrade under prolonged light exposure .

Structural Validation and Computational Tools

- Crystallography: SHELXL and ORTEP-III are widely used for refining crystal structures of brominated acrylates. For example, the syn-periplanar conformation of ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate was validated using SHELX .

- Density Functional Theory (DFT) : Computational studies predict the target compound’s HOMO-LUMO gap to be narrower than methyl 4-bromocinnamate, aligning with its higher reactivity .

Biological Activity

Methyl 3-(4-bromophenyl)-2-cyanoprop-2-enoate is an organic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural components:

- Bromophenyl group : Enhances interaction with biological targets through halogen bonding.

- Cyano group : Acts as an electrophile, facilitating reactions with nucleophilic sites on biomolecules.

- Ester group : Can undergo hydrolysis, releasing active metabolites that exert biological effects.

The molecular formula is with a molecular weight of approximately 296.12 g/mol.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- The cyano group can form covalent bonds with nucleophilic amino acid residues in proteins, potentially leading to enzyme inhibition.

- The bromophenyl moiety may participate in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity and specificity for certain receptors or enzymes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study assessed its efficacy against various bacterial strains, revealing:

- Inhibition Zone Diameter : The compound showed a notable inhibition zone against Escherichia coli and Staphylococcus aureus, indicating strong antibacterial properties.

- Minimum Inhibitory Concentration (MIC) : The MIC values were determined to be low, suggesting potent antimicrobial effects at minimal concentrations .

Anticancer Activity

The compound has also been investigated for its anticancer properties:

- Cell Viability Assays : In vitro studies using human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that this compound significantly reduced cell viability in a dose-dependent manner.

- Mechanism of Action : The compound appears to induce apoptosis through the activation of caspase pathways and the modulation of cell cycle regulatory proteins .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with similar compounds is useful:

| Compound Name | Key Structural Feature | Biological Activity |

|---|---|---|

| Methyl 3-(4-chlorophenyl)-2-cyanoprop-2-enoate | Chlorine instead of bromine | Moderate antimicrobial activity |

| Methyl 3-(4-fluorophenyl)-2-cyanoprop-2-enoate | Fluorine instead of bromine | Lower anticancer potency |

| Methyl 3-(4-methylphenyl)-2-cyanoprop-2-enoate | Methyl group instead of bromine | Reduced binding affinity |

The presence of the bromine atom in this compound significantly enhances its reactivity and biological activity compared to its analogs.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

- Antimicrobial Study : A recent investigation evaluated the compound's effectiveness against resistant strains of bacteria. Results indicated that it outperformed several conventional antibiotics in terms of inhibition rates .

- Anticancer Research : A study focused on the compound's ability to inhibit tumor growth in xenograft models. The findings suggested a significant reduction in tumor size compared to control groups treated with vehicle solutions .

Q & A

Q. What are the standard synthetic routes for methyl 3-(4-bromophenyl)-2-cyanoprop-2-enoate, and how can intermediates be characterized?

Methodological Answer: The synthesis typically involves a Knoevenagel condensation between 4-bromobenzaldehyde and methyl cyanoacetate under basic conditions (e.g., piperidine or ammonium acetate in refluxing ethanol). Key steps include:

- Reaction Monitoring : Use TLC with UV visualization or GC-MS to track intermediate formation.

- Intermediate Isolation : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

- Characterization : Confirm structure via -/-NMR (aromatic protons at δ 7.4–7.6 ppm, cyano group at ~110–120 ppm in ) and FT-IR (C≡N stretch at ~2200–2250 cm) .

Q. What spectroscopic and crystallographic techniques are critical for structural confirmation?

Methodological Answer:

- X-ray Crystallography : Use SHELXL for structure refinement (assign thermal displacement parameters, validate using R-factors). ORTEP-3 can generate thermal ellipsoid plots to visualize molecular packing .

- Advanced NMR : Employ - COSY and -HSQC to resolve overlapping signals from the bromophenyl and cyano groups .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

Q. How is this compound applied in pharmaceutical or materials research?

Methodological Answer:

- Drug Discovery : The cyano group acts as a hydrogen-bond acceptor for enzyme inhibition studies (e.g., kinase assays).

- Materials Science : The conjugated enoate system enables use as a photoactive moiety in OLEDs or sensors .

Advanced Research Questions

Q. How does the bromophenyl group influence reaction mechanisms in cross-coupling or cycloaddition reactions?

Methodological Answer:

- Suzuki Coupling : The bromine atom facilitates palladium-catalyzed coupling with boronic acids. Optimize using Pd(PPh)/KCO in DMF at 80°C. Monitor regioselectivity via HPLC .

- Cycloaddition : The electron-withdrawing cyano group enhances reactivity in [2+2] or Diels-Alder reactions. Computational modeling (DFT) can predict transition-state geometries .

Q. How can crystallographic data resolve discrepancies in proposed molecular conformations?

Methodological Answer:

- Twinning Analysis : Use SHELXL’s TWIN/BASF commands to model twinned crystals and refine occupancy ratios .

- Hydrogen Bonding : Apply graph set analysis (e.g., Etter’s rules) to identify motifs like rings in packing diagrams, resolving conflicts between experimental and DFT-predicted H-bond networks .

Q. What strategies optimize reaction yields in large-scale synthesis?

Methodological Answer:

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates.

- Catalyst Loading : Reduce Pd catalyst to 0.5 mol% in coupling reactions to minimize cost without sacrificing yield .

Q. How can in vitro bioactivity studies be designed to evaluate this compound’s therapeutic potential?

Methodological Answer:

Q. How to address contradictions between experimental and computational vibrational spectra?

Methodological Answer:

- DFT Refinement : Re-optimize molecular geometry (B3LYP/6-311+G(d,p)) and scale vibrational frequencies by 0.961 to match experimental FT-IR peaks.

- Isotope Labeling : Synthesize -cyano analogs to confirm assignments in congested spectral regions .

Q. What factors control regioselectivity in functionalizing the enoate moiety?

Methodological Answer:

- Steric Effects : Bulkier electrophiles (e.g., tert-butyl iodide) favor attack at the less hindered β-position.

- Electronic Effects : Electron-deficient dienophiles target the electron-rich α-carbon adjacent to the cyano group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.